![molecular formula C12H17NO2 B2907742 Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2137722-78-0](/img/structure/B2907742.png)
Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a bicyclic structure that incorporates an azabicyclo[211]hexane core, which is known for its rigidity and unique spatial arrangement
Preparation Methods
The synthesis of tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the azabicyclo[2.1.1]hexane core, which can be derived from readily available starting materials.
Cycloaddition Reaction: A [2+2] cycloaddition reaction is employed to form the bicyclic structure. This reaction is often facilitated by photochemical methods, which provide the necessary energy to drive the reaction forward.
Functional Group Modification: The introduction of the ethynyl group and the tert-butyl ester is achieved through subsequent functional group modifications. These steps may involve the use of reagents such as alkynes and tert-butyl chloroformate under controlled conditions.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various types of chemical reactions :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group or other reactive sites, leading to the formation of substituted derivatives. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications :
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it useful for studying stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile scaffold for drug design.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups . The ethynyl group can participate in π-π interactions and hydrogen bonding, while the azabicyclo[2.1.1]hexane core provides a rigid framework that influences the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can be compared with other similar compounds that contain the azabicyclo[2.1.1]hexane core :
Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate:
Tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate:
(1R,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: The amino group in this compound provides additional sites for chemical modification and biological interactions.
The uniqueness of this compound lies in its combination of the ethynyl group and the rigid bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-5-12-6-9(7-12)8-13(12)10(14)15-11(2,3)4/h1,9H,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGPSOVVKGDKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137722-78-0 |
Source


|
| Record name | tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
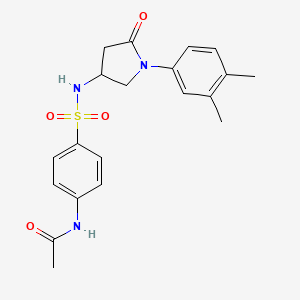
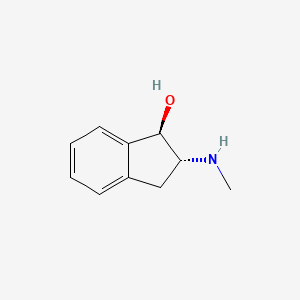
![1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2907663.png)
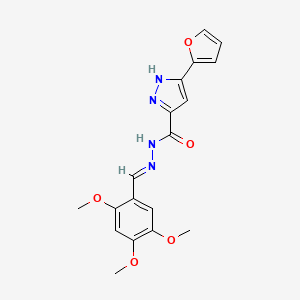
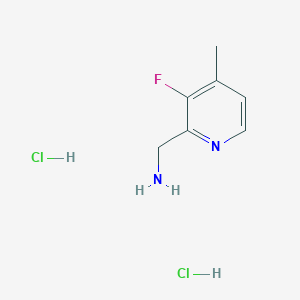
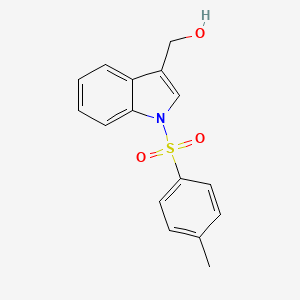
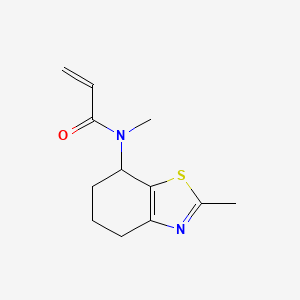
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2907672.png)
![2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2907674.png)
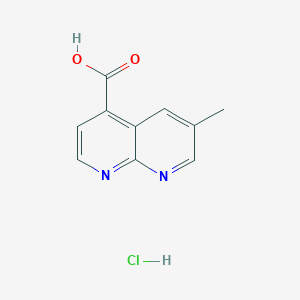
![7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2907676.png)
![2-[(1H-indazol-5-yl)formamido]propanoic acid](/img/structure/B2907678.png)
![N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2907679.png)
![N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2907681.png)
